![molecular formula C4H11NO2 B3024322 (2R,3S)-2-aminobutane-1,3-diol CAS No. 108102-48-3](/img/structure/B3024322.png)
(2R,3S)-2-aminobutane-1,3-diol
Overview
Description
“(2R,3S)-2-aminobutane-1,3-diol” is a chiral compound. The “R” and “S” designations are derived from the Cahn-Ingold-Prelog system, which allows us to unambiguously define the stereochemical configuration of any stereocenter .
Synthesis Analysis
The synthesis of similar compounds involves the use of protective groups and various reagents. For instance, the TBS protective group of a compound was removed by treatment with tetra(n-butyl)ammonium fluoride (TBAF), and the resulting alcohol was tosylated to give a tosylate. Finally, the tosylate was treated with lithium di(n-decyl)cuprate .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using the rules of stereochemistry. The “R” and “S” designations indicate the configuration of the chiral centers in the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the synthesis of (2R,3S)-2-hydroxymethylpyrrolidin-3-ol (CYB-3) and its C (3) epimer has been achieved in multiple steps from D-serine .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, diastereomers have different physical properties. They do not have the same overall shape, fit together in different ways, and experience different intermolecular attractions . Moreover, the compound (2R,3S)-2,3-dichlorobutane has a density of 1.1±0.1 g/cm3, a boiling point of 110.5±8.0 °C at 760 mmHg, and a vapour pressure of 27.9±0.2 mmHg at 25°C .Scientific Research Applications
Downstream Processing of Biologically Produced Diols
The compound (2R,3S)-2-aminobutane-1,3-diol, a type of diol, is part of a group of chemicals with a wide range of applications, including biologically produced diols like 1,3-propanediol and 2,3-butanediol. The separation of these diols from fermentation broth is a crucial step in their microbial production, accounting for more than 50% of the total production costs. This review focuses on the present state of methods studied for the recovery and purification of biologically produced diols, particularly emphasizing on 1,3-propanediol. The paper discusses various separation technologies such as evaporation, distillation, membrane filtration, and others, analyzing their yield, purity, and energy consumption. It concludes that separation technologies like aqueous two-phase extraction, pervaporation, and reverse osmosis should receive more attention in the future (Xiu & Zeng, 2008).
Dermatological Applications of Diols
Although the specific compound this compound is not directly mentioned, diols, in general, have found extensive use in dermatological applications. For instance, pentane-1,5-diol, a diol compound, is compared with other diols such as propane-1,2-diol for their efficacy, safety, chemical and pharmaceutical characteristics in pharmaceutical formulations in dermatology. The paper highlights the drug delivery-enhancing potency, pharmaceutical and cosmetic properties, antimicrobial spectrum, and low toxicity of pentane-1,5-diol, suggesting its potential as a substantial substance in pharmaceutical formulations for topical administration. Such insights might provide a direction for the possible applications or characteristics of other diols, including this compound (Jacobsson Sundberg & Faergemann, 2008).
Mechanism of Action
Target of Action
L-ALLO-THREONINOL, also known as (2R,3S)-2-aminobutane-1,3-diol, is an amino alcohol .
Mode of Action
It is known that amino alcohols, the class of organic compounds to which l-allo-threoninol belongs, contain an alkyl chain with an amine group bound to the c1 atom and an alcohol group bound to the c2 atom .
Biochemical Pathways
L-ALLO-THREONINOL is commonly used in solution phase peptide synthesis . It can be used as an artificial abasic nucleoside in the synthesis and modification of oligodeoxynucleotide and can also be utilized to synthesize pyrene-L-threoninyl analogues .
Safety and Hazards
Future Directions
The future directions in the study of similar compounds involve further exploration of their stereochemistry. For instance, determining the R/S configurations on a Fischer projection is an area of interest . Additionally, the study of the microbial production of isocitric acid, a compound similar to “(2R,3S)-2-aminobutane-1,3-diol”, has potential therapeutic applications .
properties
IUPAC Name |
(2R,3S)-2-aminobutane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVQIIBPDFTEKM-IUYQGCFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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